(s)-alpha,alpha-Diphenylmethylprolinol (s)-alpha,alpha-Diphenylmethylprolinol
Brand Name: Vulcanchem
CAS No.: 110529-22-1; 1902258-10-9
VCID: VC5401739
InChI: InChI=1S/C18H21NO/c20-18(16-12-7-13-19-16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-20H,7,12-13H2/t16?,18-/m1/s1
SMILES: C1CC(NC1)C(C(C2=CC=CC=C2)C3=CC=CC=C3)O
Molecular Formula: C18H21NO
Molecular Weight: 267.372

(s)-alpha,alpha-Diphenylmethylprolinol

CAS No.: 110529-22-1; 1902258-10-9

Cat. No.: VC5401739

Molecular Formula: C18H21NO

Molecular Weight: 267.372

* For research use only. Not for human or veterinary use.

(s)-alpha,alpha-Diphenylmethylprolinol - 110529-22-1; 1902258-10-9

Specification

CAS No. 110529-22-1; 1902258-10-9
Molecular Formula C18H21NO
Molecular Weight 267.372
IUPAC Name (1S)-2,2-diphenyl-1-pyrrolidin-2-ylethanol
Standard InChI InChI=1S/C18H21NO/c20-18(16-12-7-13-19-16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-20H,7,12-13H2/t16?,18-/m1/s1
Standard InChI Key VSYNDOLFWJVQNK-UHUGOGIASA-N
SMILES C1CC(NC1)C(C(C2=CC=CC=C2)C3=CC=CC=C3)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The molecular formula of (S)-α,α-diphenylmethylprolinol is C₁₈H₂₁NO (molecular weight: 267.4 g/mol) . The core structure consists of a pyrrolidine ring substituted at the 2-position with a diphenylmethanol group. The stereogenic center at the C2 position of the pyrrolidine ring confers the (S)-configuration, which is critical for its enantioselective properties .

Key Structural Attributes:

  • Pyrrolidine Backbone: Adopts a puckered conformation, as confirmed by X-ray crystallography .

  • Diphenylmethanol Moiety: The two phenyl groups create a sterically demanding environment, while the hydroxyl group participates in hydrogen bonding .

  • Chirality: The (S)-configuration ensures optimal spatial arrangement for asymmetric induction .

Crystallographic Data

Single-crystal X-ray diffraction analysis reveals an orthorhombic crystal system with space group P2₁2₁2₁ and unit cell parameters:

  • a = 8.9000(18) Å

  • b = 9.2405(18) Å

  • c = 16.671(3) Å

  • Volume = 1371.1(5) ų .

The crystal packing is stabilized by intramolecular hydrogen bonds (O–H⋯N) and π-π interactions between phenyl groups (centroid distance: 3.68–3.72 Å) .

Synthesis and Optimization

Synthetic Route

(S)-α,α-Diphenylmethylprolinol is synthesized from L-proline in three steps :

  • Amino Group Protection: L-proline is protected with an ethoxycarbonyl (EOC) group under mild alkaline conditions (K₂CO₃/MeOH).

  • Grignard Addition: The protected proline reacts with phenylmagnesium bromide to form a diphenylmethanol intermediate.

  • Deprotection: Removal of the EOC group using KOH/MeOH yields the final product.

Process Optimization

  • Temperature Control: Maintaining reflux during deprotection minimizes side reactions .

  • Solvent Selection: Petroleum ether facilitates crystallization, yielding a white solid with a melting point of 74–76°C .

Applications in Asymmetric Catalysis

Enantioselective Reductions

(S)-α,α-Diphenylmethylprolinol forms spiroborate esters with catecholborane, which catalyze the borane reduction of ketones to alcohols with high enantiomeric excess (e.g., 92% ee for acetophenone reduction) .

Example Reaction:

\text{Acetophenone} + \text{BH}_3\text{·THF} \xrightarrow{\text{DPPM Catalyst}} (R)\text{-1-Phenylethanol (92% ee)}

Diethylzinc Additions

When supported on mesoporous SBA-15 silica, the catalyst promotes the addition of diethylzinc to benzaldehyde, yielding (S)-1-phenylpropanol with 85% ee .

Diels-Alder Reactions

The compound serves as a chiral auxiliary in Diels-Alder reactions, enhancing endo selectivity and enantioselectivity (up to 95:5 er) .

Physicochemical Properties

Spectral Data

  • ¹H NMR (300 MHz, CDCl₃): δ 7.35–7.20 (m, 10H, Ph), 4.15 (s, 1H, OH), 3.80–3.60 (m, 1H, CH-N), 2.90–2.70 (m, 2H, pyrrolidine), 2.40 (s, 3H, N–CH₃) .

  • Optical Rotation: [α]²⁵_D = −57.1° (c = 1.11, CHCl₃) ; [α]²⁰_D = −67° (c = 3, CHCl₃) .

Thermal Stability

  • Melting Point: 74–80°C .

  • Decomposition Temperature: >200°C (TGA data) .

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